molecular formula C15H21N5O4S B2865823 Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1021120-82-0

Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2865823
CAS No.: 1021120-82-0
M. Wt: 367.42
InChI Key: NZKYLGKJJQFLLE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a thioacetyl-linked 6-acetamidopyridazine moiety and an ethyl carboxylate group. This structure combines a pyridazine ring—a nitrogen-rich aromatic system—with a piperazine scaffold, which is widely exploited in medicinal chemistry for its conformational flexibility and hydrogen-bonding capabilities. The acetamido group at the pyridazine 6-position introduces hydrogen-bond donor/acceptor properties, while the thioether linkage may enhance metabolic stability compared to oxygen analogs.

Properties

IUPAC Name

ethyl 4-[2-(6-acetamidopyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-3-24-15(23)20-8-6-19(7-9-20)14(22)10-25-13-5-4-12(17-18-13)16-11(2)21/h4-5H,3,6-10H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYLGKJJQFLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine core substituted with a thioacetyl group linked to a pyridazin moiety. The structural formula can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing piperazine and thioacetate functionalities have demonstrated notable activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a compound that inhibits bacterial growth. For related compounds, MIC values have been reported as follows:

CompoundBacteria TestedMIC (µg/mL)
Ethyl 4-(2-thioacetyl)piperazineE. coli256
Ethyl 4-(2-thioacetyl)piperazineS. aureus256

These findings suggest that modifications to the piperazine structure can enhance antibacterial activity, potentially making this compound effective against resistant strains.

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Similar compounds have been shown to inhibit key enzymes involved in these processes, leading to bacterial cell death.

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antibacterial properties. The results indicated that compounds with thioacetate substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

  • Synthesis : The compounds were synthesized through a multi-step process involving the reaction of piperazine derivatives with thioacetic acid and pyridazine derivatives.
  • Testing : The synthesized compounds were tested using standard agar diffusion methods, showing significant zones of inhibition compared to control groups.

In Vivo Studies

In vivo studies conducted on animal models demonstrated that certain derivatives of this compound could effectively reduce bacterial load in infected tissues, suggesting potential therapeutic applications.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate group in Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Products Key Findings
1M NaOH in ethanol, reflux, 4hPiperazine-1-carboxylic acid derivativeComplete ester hydrolysis confirmed via FT-IR loss of ester C=O stretch (1,745 cm⁻¹) .
HCl (6N), 60°C, 6hCarboxylic acid with partial amide cleavageFormation of minor byproducts due to competing amide bond hydrolysis .

Nucleophilic Substitution at the Thioether Linkage

The thioacetyl group (-S-CO-) participates in nucleophilic substitution reactions, particularly with alkyl halides or amines.

Reagents Conditions Products Efficiency
Methyl iodide, K₂CO₃, DMF80°C, 12hS-Methyl derivative78% yield
Benzylamine, Et₃N, THFRoom temperature, 24hThioacetamide-linked piperazine65% yield

Mechanistic Insight : The thioether’s sulfur acts as a nucleophile, attacking electrophilic centers (e.g., methyl iodide’s methyl group) to form new C-S bonds .

Oxidation of the Thioether to Sulfoxide or Sulfone

Controlled oxidation transforms the thioether group into sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%), CH₃COOH, 25°C6hSulfoxide>90%
mCPBA, DCM, 0°C to 25°C12hSulfone85%

Critical Note : Over-oxidation to sulfone is minimized at lower temperatures (-5°C) .

Amide Bond Hydrolysis

The acetamido group (-NHCOCH₃) on the pyridazine ring undergoes hydrolysis to form a free amine.

Conditions Catalyst Products Byproducts
HCl (6N), reflux, 8hNone6-Aminopyridazin-3-yl derivative<5% ester hydrolysis
NaOH (2M), Pd/C, H₂, 60°CHydrogenationAmine with reduced pyridazine ring15% ring saturation

Structural Confirmation : LC-MS analysis shows m/z shift from 423.4 [M+H]⁺ (parent) to 381.3 [M+H]⁺ (hydrolyzed amine) .

Cyclocondensation Reactions

The piperazine ring participates in cyclization reactions with aldehydes or ketones to form fused heterocycles.

Reagents Conditions Products Application
Formaldehyde, EtOH, ΔReflux, 6hTetracyclic piperazine-oxazine derivativeAnticancer leads
Acetylacetone, SiO₂-Cl, MWMicrowave, 150°C, 20minSpiro[indole-piperazine] compoundNot reported

Key Data : X-ray crystallography confirms spirocyclic structure with bond angles of 109.5° at the piperazine N .

Metal-Catalyzed Cross-Coupling

The pyridazin-3-yl group enables Suzuki-Miyaura couplings for aryl functionalization.

Catalyst Conditions Aryl Boronic Acid Yield
Pd(PPh₃)₄, K₂CO₃, DME90°C, 12h4-Fluorophenylboronic acid72%
NiCl₂(dppp), CsF, THF70°C, 8hThien-2-ylboronic acid68%

Limitation : Steric hindrance from the acetamido group reduces yields for ortho-substituted aryl partners .

Photochemical Reactions

Under UV light, the compound undergoes [2+2] cycloaddition or C-S bond cleavage.

Light Source Solvent Products Quantum Yield
UV-C (254 nm), CH₃CN-Dithiacyclobutane adduct0.15
Blue LED, eosin Y, O₂DCMSulfinic acid derivative0.22

Caution : Prolonged UV exposure degrades the pyridazine ring (>30% decomposition in 2h) .

Stability Under Physiological Conditions

Hydrolytic and enzymatic stability data inform pharmaceutical applicability.

Condition Half-life (t₁/₂) Major Degradation Pathway
pH 7.4 buffer, 37°C48hEster hydrolysis (62%)
Human liver microsomes, NADPH12hOxidative deacetylation (44%)

Implication : Ester prodrug design requires stabilization via steric hindrance or prodrug analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related piperazine derivatives are critical for understanding its physicochemical and pharmacological behavior. Below is a detailed comparison with key analogs:

Ethyl 4-[(3-Acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate ()

  • Structural Differences : Replaces the pyridazine-thioacetyl group with a sulfonyl-linked phenyl ring bearing acetamido and ethoxy substituents.
  • Implications: The sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to the thioether in the target compound . The absence of pyridazine may diminish interactions with pyridazine-specific biological targets.

Ethyl 4-{6-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate ()

  • Structural Differences: Features a hexanoyl chain terminated with a thiazolidinone ring containing a benzylidene substituent.
  • The thiazolidinone moiety introduces redox activity and metal-chelating properties, which are absent in the target compound.

Ethyl 4-(2-(1H-Indol-3-yl)ethyl)piperazine-1-carboxylate ()

  • Structural Differences : Substitutes the pyridazine-thioacetyl group with an indole-ethyl chain.
  • The ethyl spacer may reduce steric hindrance, facilitating binding to larger enzymatic pockets.

tert-Butyl 4-(2-(4-Chlorophenoxy)acetyl)piperazine-1-carboxylate ()

  • Structural Differences: Uses a tert-butyl carboxylate and a phenoxyacetyl group instead of the ethyl carboxylate and pyridazine-thioacetyl.
  • Implications: The tert-butyl group increases steric bulk, possibly hindering interaction with narrow binding pockets . The 4-chlorophenoxy group introduces electron-withdrawing effects, altering electronic distribution compared to the electron-rich pyridazine in the target compound.

Ethyl 4-(2-((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate ()

  • Structural Differences : Replaces the acetamido group on pyridazine with a 3,4-dimethoxyphenyl substituent.
  • The larger phenyl substituent may improve binding affinity but reduce solubility due to increased hydrophobicity.

Ethyl 4-(2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetyl)piperazine-1-carboxylate ()

  • Structural Differences : Incorporates a sulfinyl-linked oxazole ring with a 4-chlorophenyl group.
  • Implications :
    • The sulfinyl group introduces chirality and additional hydrogen-bonding capacity compared to the thioether in the target compound .
    • The oxazole ring’s rigidity may restrict conformational flexibility, affecting target selectivity.

Comparative Analysis Table

Compound Name Key Structural Features Physicochemical Properties Potential Biological Implications
Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (Target) Pyridazine-thioacetyl, ethyl carboxylate Moderate logP, H-bond donor/acceptor sites Kinase inhibition, antimicrobial activity
Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate Sulfonyl-phenyl, ethoxy group Higher polarity, lower lipophilicity Enzyme inhibition (e.g., proteases)
Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate Thiazolidinone, hexanoyl chain High molecular weight, redox-active Antidiabetic, metal chelation
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Indole-ethyl chain Moderate logP, planar aromatic system Serotonin receptor modulation
tert-Butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate tert-butyl, 4-chlorophenoxy High steric hindrance, electron-withdrawing effects Antibacterial, anti-inflammatory
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate 3,4-Dimethoxyphenyl, pyridazine-thioacetyl Increased hydrophobicity, enhanced π-π interactions Anticancer, kinase inhibition
Ethyl 4-(2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetyl)piperazine-1-carboxylate Sulfinyl-oxazole, 4-chlorophenyl Chirality, hydrogen-bond acceptor Antiviral, enzyme inhibition

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